molecular formula C15H25NO5 B1380678 1-Tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate CAS No. 1189118-15-7

1-Tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate

Cat. No.: B1380678
CAS No.: 1189118-15-7
M. Wt: 299.36 g/mol
InChI Key: GLBCHSPQVZSUNR-UHFFFAOYSA-N
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Description

1-Tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate ( 1189118-15-7 ) is a high-purity chemical building block of molecular formula C15H25NO5 and molecular weight 299.36 g/mol, designed for advanced research and development applications . This piperidine derivative is a versatile scaffold in medicinal chemistry and organic synthesis, where its reactive acetyl and ester groups serve as handles for further functionalization to create a diverse array of novel compounds . Researchers value this compound for its potential in constructing molecular libraries and exploring structure-activity relationships. It is supplied with the precaution that it is for Research Use Only and is not intended for diagnostic or therapeutic applications . Proper handling is required; consult the Safety Data Sheet for specific hazard information, which includes warnings for skin, eye, and respiratory irritation (H315, H319, H335) . For optimal stability, the material should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-acetylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-6-20-12(18)15(11(2)17)7-9-16(10-8-15)13(19)21-14(3,4)5/h6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBCHSPQVZSUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Boc Protection of 4-Carboxypiperidine

  • Reactants: 4-Carboxypiperidine (raw material), di-tert-butyl dicarbonate (Boc anhydride).
  • Conditions: Alkaline environment (sodium hydroxide or sodium carbonate solution), tetrahydrofuran (THF) solvent.
  • Molar Ratio: 1 (4-carboxypiperidine) : 1.0–1.2 (di-tert-butyl dicarbonate), optimally 1:1.1.
  • Outcome: Formation of 1-tert-butoxycarbonyl-4-carboxypiperidine.
  • Notes: The alkaline environment facilitates the Boc protection of the nitrogen atom, stabilizing the intermediate for subsequent steps.

Step 2: Formation of N,O-Dimethylhydroxylamine Intermediate

  • Reactants: 1-tert-butoxycarbonyl-4-carboxypiperidine, N,O-dimethylhydroxylamine hydrochloride.
  • Catalysts/Conditions: Triethylamine and isobutyl chlorocarbonate.
  • Molar Ratio: 1 (carboxypiperidine) : 1.3–1.7 (N,O-dimethylhydroxylamine hydrochloride), preferably 1:1.5.
  • Outcome: Formation of 4-(N-methoxy-N-methylcarbonyl)piperidine-1-carboxylic acid tert-butyl ester.
  • Notes: This step converts the carboxylic acid group into a more reactive hydroxamic acid derivative, facilitating the next Grignard reaction.

Step 3: Grignard Reaction to Introduce Acetyl Group

  • Reactants: Hydroxamic acid intermediate, Grignard reagent (e.g., ethylmagnesium bromide).
  • Conditions: Anhydrous THF, nitrogen atmosphere to prevent moisture and oxygen interference.
  • Molar Ratio: 1 (hydroxamic acid intermediate) : 2.0–3.0 (Grignard reagent), optimally 1:2.3.
  • Outcome: Formation of 1-tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate.
  • Yield: Greater than 75% yield reported for this step.
  • Notes: The Grignard reagent attacks the hydroxamic acid intermediate to form the acetyl group at the 4-position efficiently.

Comparative Advantages of This Method

Feature This Method Conventional Methods
Number of Steps 3 4 or more
Final Step Yield (%) >75 50–60
Reaction Time Shortened due to fewer steps Longer due to additional steps and purifications
Purity of Final Product (%) >98% after distillation Variable, often lower
Use of Hazardous Reagents Avoids trifluoromethanesulfonic anhydride Often requires difficult-to-handle reagents
Industrial Feasibility Simple post-reaction treatment, safer, environmentally friendly More complex, less suitable for scale-up

Experimental Data Summary

Step Reactants & Conditions Molar Ratios Yield (%) Notes
1 4-Carboxypiperidine + di-tert-butyl dicarbonate, alkaline, THF 1:1.1 High Efficient Boc protection
2 Boc-protected intermediate + N,O-dimethylhydroxylamine hydrochloride, triethylamine, isobutyl chlorocarbonate 1:1.5 High Formation of hydroxamic acid
3 Hydroxamic acid intermediate + Grignard reagent (ethylmagnesium bromide), anhydrous THF, N2 atmosphere 1:2.3 >75 Efficient acetylation

Research Findings and Notes

  • The use of N,O-dimethylhydroxylamine as an intermediate is critical in improving the overall yield and purity of the target compound.
  • The method reduces the number of synthetic steps by one compared to traditional routes, which often involve more complex reagents and longer reaction times.
  • The final product purity exceeding 98% facilitates its use in further synthetic applications without extensive purification.
  • The reaction conditions are mild (room temperature to moderate heating), and the use of common solvents and reagents enhances scalability.
  • Post-reaction treatments such as ion exchange chromatography and distillation are used to isolate the product efficiently.
  • The process avoids highly toxic or unstable reagents, improving safety and environmental impact.

Chemical Reactions Analysis

1-Tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like or , leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using or can convert the acetyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the positions adjacent to the nitrogen atom.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-Tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate has been studied for its potential pharmacological properties. Its structural features suggest it may interact with biological targets relevant to various therapeutic areas:

  • Neuropharmacology : The compound's piperidine structure is common in many neuroactive drugs. It could serve as a scaffold for developing new agents targeting neurological disorders.
  • Anticancer Research : Preliminary studies indicate that derivatives of piperidine compounds exhibit cytotoxic effects against cancer cell lines. This compound may be explored for similar activities .

Organic Synthesis

The compound can be utilized as an intermediate in organic synthesis due to its ability to undergo various chemical reactions:

  • Building Block for Complex Molecules : Its functional groups allow it to be transformed into more complex structures, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
  • Synthesis of Derivatives : Researchers can modify the acetyl and carboxylate groups to create derivatives with distinct properties, which can be screened for biological activity .

Material Science

In material science, compounds like this compound can be investigated for their potential use in developing new materials:

  • Polymers and Coatings : The compound's reactivity can be harnessed to create polymeric materials or coatings with specific properties, such as enhanced durability or resistance to environmental factors .

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The acetyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Synthesis Method Reference
1-Tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate Acetyl C₁₅H₂₅NO₅ 299.36 Ketone reactivity; intermediate in drug synthesis Not explicitly stated in evidence
1-Tert-butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate Cyanomethyl C₁₅H₂₄N₂O₄ 296.37 Nitrile group for click chemistry or hydrolysis Not detailed
1-Tert-butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate Iodomethyl C₁₄H₂₄INO₄ 397.25 Halogen for cross-coupling reactions LDA-mediated alkylation with diiodomethane
1-Tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate 3-Ketone C₁₆H₂₅NO₅ 327.37 (calc.) Condensation reactions; precursor for heterocycles Reaction with ethyl chloroacetate
O1-Tert-butyl O4-ethyl 4-(trifluoromethyl)piperidine-1,4-dicarboxylate Trifluoromethyl C₁₄H₂₂F₃NO₄ 325.32 Electron-withdrawing; metabolic stability enhancement Not specified
1-Tert-butyl 4-ethyl 4-butylpiperidine-1,4-dicarboxylate Butyl C₁₆H₂₉NO₄ (calc.) 299.41 (calc.) Increased hydrophobicity; membrane permeability Alkylation with 1-bromobutane

Biological Activity

1-Tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate (CAS Number: 1189118-15-7) is a chemical compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound is characterized by the following molecular properties:

  • Molecular Formula : C15H25NO5
  • Molecular Weight : 299.3627 g/mol
  • LogP : 1.74 (indicating moderate lipophilicity)
  • Polar Surface Area : 73 Ų
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 0

These properties suggest that the compound may exhibit favorable absorption and distribution characteristics in biological systems.

Pharmacological Potential

Research indicates that compounds similar to 1-tert-butyl 4-ethyl 4-acetylpiperidine derivatives may possess various pharmacological activities, including:

  • Antioxidant Activity : Some studies have suggested that similar piperidine derivatives exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : There is evidence that related compounds may protect neuronal cells from damage, thereby holding potential for treating neurodegenerative disorders.

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives often correlates with their structural features. In the case of 1-tert-butyl 4-ethyl 4-acetylpiperidine, modifications to the piperidine ring and substituents can significantly influence its potency and efficacy. For instance:

  • Substituent Variations : Changes in the ethyl and tert-butyl groups can alter lipophilicity and interaction with biological targets.
  • Binding Affinity Studies : Research utilizing quantitative structure-activity relationship (QSAR) modeling has shown that specific structural modifications can enhance binding affinity to target proteins, such as enzymes involved in metabolic pathways.

Study on Neuroprotective Effects

A notable study explored the neuroprotective effects of piperidine derivatives in a mouse model of Parkinson's disease. The results indicated that certain modifications to the piperidine structure enhanced neuroprotection against MPTP-induced toxicity. The study found that compounds with higher lipophilicity exhibited better blood-brain barrier penetration, thus improving therapeutic outcomes.

Antioxidant Activity Assessment

Another study assessed the antioxidant capacity of various piperidine derivatives, including those similar to 1-tert-butyl 4-ethyl 4-acetylpiperidine. The results demonstrated significant free radical scavenging activity, with IC50 values indicating potent antioxidant properties. This suggests potential applications in formulations aimed at reducing oxidative stress.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1-Tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate?

  • Methodology : Multi-step synthesis involving:

  • Step 1 : Deprotonation of the piperidine ring using lithium diisopropylamide (LDA) in THF at -78°C to activate the 4-position for functionalization .
  • Step 2 : Alkylation or acylation at the 4-position, e.g., with diiodomethane or acetylating agents, followed by quenching with aqueous citric acid .
  • Step 3 : Boc protection of the amine group using tert-butoxycarbonyl (Boc) reagents in anhydrous conditions .
    • Key Data : Yields range from 85% (for acetylated derivatives) to 99% (for iodomethyl intermediates) depending on reaction conditions .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., tert-butyl at N1, ethyl ester at C4). For example, tert-butyl protons appear as a singlet at δ 1.45 ppm in CDCl₃ .
  • Mass Spectrometry : LCMS (e.g., [M+H]⁺ at m/z 698.8) validates molecular weight and fragmentation patterns .
  • Chromatography : Silica gel column chromatography (hexane:EtOAc gradients) resolves diastereomers or regioisomers .

Q. What safety precautions are necessary when handling this compound?

  • Methodology :

  • Hazard Identification : Harmful by inhalation, skin contact, or ingestion (based on MSDS data) .
  • Mitigation : Use fume hoods, nitrile gloves, and avoid exposure to moisture (hydrolysis risk) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of substituents at the 4-position?

  • Methodology :

  • Low-Temperature Lithiation : LDA at -78°C ensures kinetic control, favoring axial protonation and retention of stereochemistry .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, while non-polar solvents (heptane) reduce side reactions .
    • Data Contradictions : Higher yields (99%) are reported for iodomethyl derivatives under inert atmospheres, whereas aerobic conditions lead to oxidation byproducts (e.g., sulfones) .

Q. What strategies resolve discrepancies in NMR data for derivatives with similar functional groups?

  • Case Study :

  • Problem : Overlapping signals for tert-butyl (δ 1.45 ppm) and ethyl ester (δ 1.29 ppm) groups in CDCl₃ .
  • Solution : Use 2D NMR (COSY, HSQC) or deuterated DMSO to enhance resolution .
    • Validation : Cross-referencing with X-ray crystallography (where available) confirms spatial arrangement .

Q. How does the acetyl group at C4 impact the compound’s reactivity in subsequent transformations?

  • Mechanistic Insights :

  • Acetyl as an Electron-Withdrawing Group : Enhances electrophilicity at C4, facilitating nucleophilic substitution (e.g., thiolation with K₂CO₃/DMF) .
  • Side Reactions : Competing elimination pathways observed under basic conditions (e.g., deacetylation) require pH control .
    • Yield Comparison : Acetylated derivatives show lower yields (24–34%) in Suzuki couplings compared to iodomethyl analogs (86%) .

Key Research Challenges

  • Stereochemical Purity : Racemization during Boc deprotection requires chiral HPLC or enzymatic resolution .
  • Scale-Up Limitations : Low yields in multi-step syntheses (e.g., 24.5% in Pd-catalyzed couplings) necessitate catalyst optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate
Reactant of Route 2
1-Tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate

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